2-(1H-indol-3-yl)-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
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Overview
Description
2-(1H-indol-3-yl)-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is a complex organic compound that features an indole moiety, a pyrrolidinone ring, and an acetamide group. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Mechanism of Action
Mode of Action
It’s known that the compound can participate in base-promoted reactions . The exact interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is involved in base-promoted reactions, serving as a reactant
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
It’s known that the presence of a prenyl chain can make compounds more lipophilic, which plays an important role in their activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide typically involves the coupling of an indole derivative with a pyrrolidinone derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxyl group of the indole derivative and the amino group of the pyrrolidinone derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The carbonyl groups in the compound can be reduced to form alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the acetamide nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction of the carbonyl groups can yield corresponding alcohols.
Scientific Research Applications
2-(1H-indol-3-yl)-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and an amide bond but differs in the substituents attached to the indole and amide groups.
2-(1H-Indol-3-yl)quinazolin-4(3H)-one: This compound contains an indole moiety fused with a quinazolinone ring, exhibiting different biological activities.
Uniqueness
2-(1H-indol-3-yl)-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-15-7-3-9-20(15)10-4-8-18-17(23)16(22)13-11-19-14-6-2-1-5-12(13)14/h1-2,5-6,11,19H,3-4,7-10H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJDSOARBQRBBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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